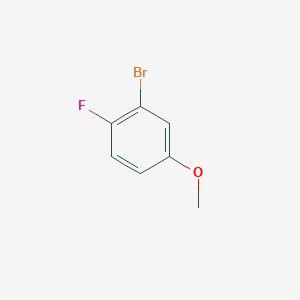

3-Bromo-4-fluoroanisole

描述

Significance of Halogenated Anisoles in Organic Synthesis and Medicinal Chemistry

Halogenated anisoles are invaluable intermediates in organic synthesis. researchgate.net The presence of halogen atoms provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. chemimpex.com Aryl halides, such as halogenated anisoles, are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org

In medicinal chemistry, the introduction of halogens into a drug candidate can profoundly impact its pharmacological profile. Fluorine, in particular, is often used to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. researchgate.netnih.govpharmaexcipients.com The substitution pattern of halogens on the anisole (B1667542) ring can fine-tune these effects, allowing for the optimization of a drug's efficacy and pharmacokinetic properties. chemimpex.com For instance, the strategic placement of fluorine can block sites of metabolism, leading to a longer duration of action.

Overview of the Research Landscape for 3-Bromo-4-fluoroanisole

This compound, with the chemical formula C₇H₆BrFO, is a substituted anisole derivative featuring a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzene (B151609) ring. It is typically a colorless to pale yellow liquid. chembk.com This compound serves as a critical intermediate in the synthesis of a variety of organic compounds. chembk.com

Its primary utility lies in its role as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The specific arrangement of the bromo and fluoro substituents provides a unique combination of steric and electronic effects that can be exploited in various chemical reactions. Researchers utilize this compound in reactions such as Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and Friedel-Crafts alkylations to construct elaborate molecular architectures.

Structural Isomerism and Positional Halogen Effects in Fluoroanisoles

The properties and reactivity of bromo-fluoroanisoles are highly dependent on the positions of the halogen atoms on the aromatic ring. This phenomenon is known as structural isomerism. Different isomers of bromo-fluoroanisole, while having the same molecular formula, can exhibit distinct chemical behaviors.

For example, the position of the fluorine atom in fluoroanisoles significantly impacts their reactivity. The electronic effects of the halogen substituents, which can be either electron-withdrawing or electron-donating depending on their nature and position, influence the electron density distribution in the benzene ring. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack.

The steric hindrance caused by the halogen atoms also plays a crucial role. For instance, an ortho-substituted isomer may exhibit different reactivity compared to a meta or para isomer due to the proximity of the substituent to the reaction center. The meta-para arrangement in this compound is noted to provide a favorable balance of electronic and steric effects, making it a preferred choice in certain palladium-catalyzed reactions over its ortho-substituted counterparts.

The table below provides a comparison of this compound with some of its structural isomers, highlighting key differences in their properties and applications.

| Compound Name | CAS Number | Key Differences in Structure | Impact on Properties and Applications |

| This compound | 1161497-23-9 | Bromine at position 3, Fluorine at position 4. | The meta-para arrangement offers a balance of electronic and steric effects, making it useful in palladium-catalyzed reactions. |

| 2-Bromo-4-fluoroanisole (B1266214) | 452-08-4 | Bromine at position 2, Fluorine at position 4. | The ortho-para substitution may lead to increased steric hindrance in reactions compared to the 3-bromo isomer. |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | Bromine at position 4, Fluorine at position 2. | The para-ortho arrangement can reduce the electron-withdrawing effects compared to the meta-para isomer. |

| 4-Bromo-3-fluoroanisole (B122430) | 458-50-4 | Bromine at position 4, Fluorine at position 3. | The reversed substituent positions alter the electronic distribution, which can affect properties like acidity (pKa) and solubility. chemimpex.com |

| 3-Bromo-5-fluoroanisole | 29578-39-0 | Bromine at position 3, Fluorine at position 5. | This isomer presents a different electronic and steric profile, influencing its reactivity in synthetic applications. nih.gov |

This interactive table allows for a clear comparison of the structural isomers of bromo-fluoroanisole, demonstrating the critical role that substituent positioning plays in determining the chemical and physical properties of these important synthetic intermediates.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIGJBQYDRJPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590734 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161497-23-9 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-fluoro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathways Involving 3 Bromo 4 Fluoroanisole

Exploration of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) reactions of 3-bromo-4-fluoroanisole offer a pathway to introduce a variety of functional groups onto the aromatic ring. In these reactions, a nucleophile replaces one of the halogen atoms. The presence of both bromine and fluorine on the ring allows for potential regioselectivity, influenced by the reaction conditions and the nature of the nucleophile. chemimpex.com

The electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic attack. Research has shown that in related fluoroaromatic compounds, nucleophilic substitution can be facilitated. For instance, studies on 4-fluoroanisole (B119533) have explored electrochemical conditions to promote nucleophilic aromatic substitution. pku.edu.cn In the case of this compound, the bromine or fluorine atom can act as the leaving group, depending on the reaction conditions and the attacking nucleophile. For example, in a reaction with sodium methoxide, 5-bromo-3-chloro-1,2-dimethoxybenzene was synthesized from 4-bromo-2-chloro-6-fluoroanisole (B1271529) via aromatic nucleophilic substitution, highlighting the displacement of the fluorine atom. figshare.com

Mechanistic studies on similar substrates, like 4-fluorotoluene, using techniques such as PhotoNMR, have provided insights into the kinetics of such reactions, revealing complex dependencies on reactant concentrations. aip.org The reactivity in these substitutions is also influenced by the electronic effects of the substituents. The methoxy (B1213986) group, being an electron-donating group, can influence the position of nucleophilic attack.

Advanced Cross-Coupling Reactions and Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate for these transformations. The presence of the bromine atom provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Palladium complexes are widely used to catalyze a variety of cross-coupling reactions involving aryl halides. The choice of ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity. researchgate.netacs.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. chemrxiv.org this compound can be effectively coupled with various boronic acids or their esters to synthesize biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Studies on related bromo-fluoroaromatic compounds have demonstrated the utility of this reaction in creating complex molecular architectures. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative | |

| 1-Bromo-2-fluorobenzene | 4-Bromobenzonitrile | PdCl(C₃H₅)(dppb) / K₃PO₄ | Fluorinated biphenyl | rsc.org |

This table provides illustrative examples of Suzuki-Miyaura reactions with related substrates to highlight the versatility of the method.

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is also applicable to this compound for the formation of carbon-carbon bonds. While specific examples with this compound are not detailed in the provided context, the general utility of Stille coupling for aryl bromides is well-established. chemrxiv.orgresearchgate.net The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of arylamines, which are important structural motifs in pharmaceuticals and materials science. This compound can undergo Buchwald-Hartwig amination to introduce various amine functionalities. The choice of palladium catalyst and ligand is critical for the success of these reactions, with biarylphosphine ligands often showing excellent performance. mit.edu The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the N-arylated product. researchgate.net

In a related example, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone with morpholine (B109124) was studied, demonstrating high regioselectivity for amination at the bromine-bearing carbon over substitution of the fluorine or α-arylation of the acetyl group. researchgate.net

The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction provides a direct route to synthesize arylalkynes. This compound can serve as the aryl halide component in this reaction. The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of an amine base. organic-chemistry.org The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species, which is formed in the copper cycle, and subsequent reductive elimination. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluoroanisole |

| 5-Bromo-3-chloro-1,2-dimethoxybenzene |

| 4-Bromo-2-chloro-6-fluoroanisole |

| 4-Fluorotoluene |

| 1-Bromo-2-fluorobenzene |

| 4-Bromobenzonitrile |

| 3-Bromo-2-fluoro-4'-nitro-1,1'-biphenyl |

| (4-Ethoxyphenyl)boronic acid |

| 3-Bromo-4-fluoro-acetophenone |

Grignard Reagent Chemistry and Derivatives

The bromine atom in this compound allows for the formation of a Grignard reagent, (3-fluoro-4-methoxyphenyl)magnesium bromide. This organometallic intermediate is a versatile tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a variety of derivatives.

The preparation of the Grignard reagent from 2-bromo-4-fluoroanisole (B1266214) has been investigated using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME). ucc.ie The resulting Grignar reagent can then be used in subsequent reactions. For example, it can be reacted with a formylating agent in a Bouveault formylation reaction to produce an aldehyde intermediate. ucc.ie This aldehyde can then be reduced to the corresponding alcohol, (5-fluoro-2-methoxyphenyl)methanol. ucc.ie

The utility of Grignard reagents derived from halogenated anisoles is further demonstrated in the synthesis of complex molecules. For instance, a Grignard reagent prepared from 4-bromo-3-fluoroanisole (B122430) can be reacted with other starting materials to create intermediates for liquid crystal compositions. google.com Similarly, Grignard reagents are employed in the synthesis of pharmaceutical intermediates, where their reaction with specific reactants leads to the formation of more complex molecular scaffolds. google.com

The table below summarizes the application of Grignard reagents from bromo-fluoroanisole derivatives in the synthesis of various compounds.

| Starting Material | Grignard Reagent | Reactant | Product | Application |

| 2-Bromo-4-fluoroanisole | (5-fluoro-2-methoxyphenyl)magnesium bromide | N-formylpiperidine | (5-fluoro-2-methoxyphenyl)methanol | Pharmaceutical Intermediate ucc.ie |

| 4-Bromo-3-fluoroanisole | (2-fluoro-4-methoxyphenyl)magnesium bromide | Not Specified | Phenol derivative | Liquid Crystal Synthesis google.com |

| 3-Fluoroanisole (B32098) derivative | MeMgI | Acylated intermediate | Isopropyl-substituted anisole (B1667542) derivative | Medicinal Intermediate google.com |

Electrophilic Aromatic Substitution Reactivity Profiling

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its substituents: the methoxy (-OCH3), bromo (-Br), and fluoro (-F) groups. The methoxy group is a strong activating group and is ortho, para-directing. Conversely, the halogen atoms are deactivating yet also ortho, para-directing. The interplay of these effects determines the position of substitution for incoming electrophiles.

In the case of this compound, the positions ortho and para to the activating methoxy group are C2, C4, and C6. However, C4 is already substituted with a fluorine atom. The directing effects of the bromine and fluorine atoms also influence the final substitution pattern.

Studies on related compounds provide insight into the expected reactivity. For example, in the bromination of 2-chloro-4-fluoroanisole, substitution occurs at the position ortho to the methoxy group and meta to the chloro and fluoro groups. google.com For this compound, the electron-withdrawing nature of the fluorine atom can activate the aromatic ring for nucleophilic substitution while deactivating it for electrophilic attack.

The following table outlines the directing effects of the substituents on the benzene (B151609) ring of this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH3) | 1 | Activating, Electron-donating | ortho, para (positions 2, 4, 6) |

| Bromo (-Br) | 3 | Deactivating, Electron-withdrawing | ortho, para (positions 2, 4) |

| Fluoro (-F) | 4 | Deactivating, Electron-withdrawing | ortho, para (positions 3, 5) |

Demethylation Reactions for Product Derivatization

The methoxy group of this compound can be cleaved to yield the corresponding phenol, 3-bromo-4-fluorophenol, through a demethylation reaction. This transformation is a key step in the synthesis of various derivatives, as the resulting phenolic hydroxyl group can be further functionalized.

Several reagents and conditions are known to effect the demethylation of aryl methyl ethers. wikipedia.org Strong acids such as hydrobromic acid or hydroiodic acid are commonly used. wikipedia.orgguidechem.com For instance, 4-fluoroanisole can be demethylated with hydrobromic acid to produce p-fluorophenol. guidechem.com Lewis acids like boron tribromide (BBr3), aluminum chloride (AlCl3), and tris(pentafluorophenyl)borane (B72294) are also effective demethylating agents. rsc.org The BBr3 method is efficient but hazardous. rsc.org A combination of AlCl3 and a thiol, such as ethanethiol, has been reported to selectively demethylate hydroxy-benzene-based compounds with high yields. rsc.org

More recently, an efficient method using acidic concentrated lithium bromide (ACLB) has been developed for the demethylation of lignin-derived aromatic compounds under moderate conditions. wisc.edu This method has been shown to be effective for a variety of substituted anisole derivatives. wisc.edu The choice of demethylation agent can depend on the presence of other functional groups in the molecule. For example, electron-donating substituents tend to promote demethylation, while electron-withdrawing groups can hinder the reaction. wisc.edu

The table below presents various demethylation methods applicable to substituted anisoles.

| Reagent | Conditions | Substrate Example | Product Example | Key Features |

| Hydrobromic Acid | Not specified | 4-Fluoroanisole | p-Fluorophenol | Common acidic demethylation guidechem.com |

| Boron Tribromide (BBr3) | Mild conditions | Guaiacol-type compounds | Catechol derivatives | Highly efficient but hazardous rsc.org |

| Aluminum Chloride (AlCl3) & Ethanethiol | Not specified | Hydroxy-benzene compounds | Demethylated products | High yields, potential side reactions with double bonds rsc.org |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C, 2 h | Lignin-derived aromatics | Phenolic compounds | Efficient under moderate conditions wisc.edu |

| Pyridine Hydrochloride | 210 °C for 1h | N-sulfonyl substituted indole (B1671886) derivatives | 2-fluorophenol derivatives | High temperature demethylation mdpi.com |

Friedel-Crafts-Acylation and Cyclization Pathways

This compound can participate in Friedel-Crafts acylation reactions, where an acyl group is introduced onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The regioselectivity of the acylation is dictated by the directing effects of the existing substituents on the aromatic ring. The powerful activating effect of the methoxy group directs the incoming acyl group primarily to the ortho and para positions.

The resulting acylated derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. For example, a synthetic route to the aldose reductase inhibitor fidarestat (B1672664) involves the Friedel-Crafts acylation of 4-fluoroanisole as a key step, followed by a cyclization reaction to form a chromenone ring system. guidechem.commdpi.com

A similar strategy can be envisioned for this compound. Acylation would likely occur at the C-6 position, directed by the methoxy group. The resulting ketone could then undergo intramolecular cyclization, potentially leading to the formation of substituted xanthones or other fused ring systems, depending on the nature of the acylating agent and the subsequent reaction conditions.

Gas-Phase Ion-Molecule Reactions and Anion Chemistry

The gas-phase chemistry of halogenated aromatic compounds, including this compound, is of interest for understanding their fundamental reactivity and for applications in mass spectrometry. In the gas phase, the negative ion chemistry of such molecules can be explored through ion-molecule reactions.

Studies on halogenated aromatic molecules have shown that they can react with atomic metal anions in the gas phase. nih.gov These reactions can lead to the formation of halide anions (X-), which can be a promising route for improving their detection efficiency by mass spectrometry. nih.gov For instance, reactions between atomic metal anions like Fe-, Cs-, Cu-, and Ag- and various chlorobenzenes, bromobenzene, and iodobenzene (B50100) have been observed to predominantly form the corresponding halide anion. nih.gov

The presence of both bromine and fluorine atoms in this compound, along with the methoxy group, would influence its gas-phase anion chemistry. The electron-withdrawing nature of the halogens can facilitate the formation of negative ions. The interaction of these anions with other gas-phase species can lead to a variety of reaction pathways, including halogen abstraction. The study of these reactions provides insights into the intrinsic properties of the molecule, free from solvent effects.

Spectroscopic Characterization Methodologies and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 3-Bromo-4-fluoroanisole. Standard 1H and 13C NMR spectra provide initial information on the proton and carbon environments within the molecule.

Isomeric Differentiation by Advanced NMR Techniques

Differentiating between isomers of bromo-fluoroanisole, such as this compound and its positional isomers like 4-bromo-3-fluoroanisole (B122430), can be challenging due to the similar electronic effects of the halogen substituents. rsc.org Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unequivocal structural assignment. These techniques reveal correlations between protons and carbons, allowing for the precise mapping of the connectivity within the molecule. For instance, the long-range coupling between the methoxy (B1213986) protons and the carbon atom at the C1 position, observed in an HMBC spectrum, can help confirm the substitution pattern. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are crucial for confirming the relative positions of the substituents on the aromatic ring.

The challenge of distinguishing between isomers like 4-chloro-3-fluoroanisole (B1586675) and 3-chloro-4-fluoroanisole (B1585928) using standard NMR has been noted due to the similar electron-withdrawing nature of the halogens. rsc.org This highlights the necessity of advanced and multi-dimensional NMR approaches for the unambiguous characterization of such closely related structures.

Applications of 13C and 19F NMR in Reaction Monitoring

Both 13C and 19F NMR spectroscopy are powerful tools for monitoring the progress of reactions involving this compound. rsc.org 19F NMR is particularly advantageous due to the high sensitivity of the 19F nucleus and the wide chemical shift range, which often results in well-resolved signals for different fluorine-containing species. manchester.ac.uk This allows for the direct observation of the consumption of the starting material and the formation of fluorinated products and intermediates in real-time. For instance, in reactions where the bromine atom is substituted, a significant change in the 19F chemical shift and coupling constants would be expected, providing clear evidence of the transformation. nih.gov

13C NMR, while less sensitive than 1H or 19F NMR, offers valuable information about the carbon skeleton of the molecule. Changes in the chemical shifts of the aromatic carbons can indicate alterations in the electronic environment due to the reaction at a specific site. For example, the ipso-carbon attached to the bromine would show a significant upfield or downfield shift upon substitution. The quantitative nature of 13C NMR, when performed under appropriate conditions, can also be used to determine the relative concentrations of reactants, products, and intermediates.

| NMR Nucleus | Application in Reaction Monitoring | Key Observables |

|---|---|---|

| 13C | Tracking changes in the carbon backbone. | Chemical shifts of aromatic and methoxy carbons. |

| 19F | Directly observing the fluorine environment. | Chemical shifts and coupling constants of the fluorine nucleus. |

Vibrational Spectroscopy (FTIR and Raman) for Conformational and Electronic Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes. These techniques are sensitive to the molecule's conformation and electronic structure. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental spectra to aid in the assignment of vibrational bands. researchgate.net

Conformational analysis of anisole (B1667542) and its derivatives has been a subject of interest, with studies indicating that the orientation of the methoxy group relative to the aromatic ring can influence the vibrational spectra. scribd.com For this compound, computational studies could predict the most stable conformer and its corresponding vibrational frequencies, which can then be compared with experimental FTIR and Raman data for validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org The absorption of photons promotes electrons from lower energy occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the ring. The bromo and fluoro groups, being auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted anisole.

Computational studies can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the λmax and intensity of the absorption bands observed in the experimental UV-Vis spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions can provide insights into the charge transfer characteristics of the excited state.

Mass Spectrometry in Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. weebly.com It is an invaluable tool for identifying the products and transient intermediates formed in reactions involving this compound.

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed, and its m/z value would correspond to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion would be present due to the natural abundance of the bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity separated by two m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Theoretical and Computational Studies of 3 Bromo 4 Fluoroanisole

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in the theoretical study of 3-Bromo-4-fluoroanisole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the standard approach for this task.

A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules. The calculation would yield key geometrical parameters, including:

Bond lengths: The distances between the nuclei of bonded atoms (e.g., C-C, C-H, C-O, C-F, C-Br).

Bond angles: The angles formed by three connected atoms (e.g., C-C-C, H-C-C, C-O-C).

Dihedral angles: The rotational angles between the planes of four connected atoms, which define the molecule's conformation.

These optimized parameters are crucial as they form the basis for all subsequent computational analyses.

Table 5.1: Illustrative Data for Optimized Geometrical Parameters of a Substituted Anisole (B1667542) Derivative (Theoretical) (Note: This table is a template; specific data for this compound is not currently available in published literature.)

| Parameter | Atom Connection | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C1-C2 | Value |

| C1-O | Value | |

| C4-F | Value | |

| C3-Br | Value | |

| O-C(methyl) | Value | |

| Bond Angle (°) | C2-C1-C6 | Value |

| C1-O-C(methyl) | Value |

| Dihedral Angle (°) | C2-C1-O-C(methyl) | Value |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation of the methoxy (B1213986) (-OCH₃) group relative to the plane of the benzene (B151609) ring. A conformational analysis is performed to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them.

This is achieved by calculating the potential energy surface (PES) for the rotation around the C(aryl)-O bond. The calculation involves systematically changing the dihedral angle (e.g., C2-C1-O-C(methyl)) in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus dihedral angle reveals the most stable conformations. For anisole derivatives, planar conformations, where the methyl group is in the plane of the aromatic ring, are typically the most stable due to favorable electronic interactions.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectral behavior. This analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential). Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the innermost orbital without electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (its electron affinity). Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO.

These orbitals and their energies are calculated using the same DFT methods as for geometry optimization.

Table 5.2: Theoretical Frontier Molecular Orbital Energies (Note: This table is a template; specific data for this compound is not currently available in published literature.)

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics, such as significant charge asymmetry and high polarizability, can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies. The key parameters for assessing a molecule's NLO potential are its polarizability (α) and first-order hyperpolarizability (β).

Computational methods can predict these values. A high β value suggests a strong NLO response. For molecules like this compound, the presence of electron-withdrawing halogen atoms (Br and F) and the potentially electron-donating methoxy group can create a dipole moment and enhance polarizability, making it a candidate for NLO activity. These calculations are typically performed using DFT methods, often with specialized functionals designed to accurately describe electronic responses.

Table 5.3: Predicted Non-Linear Optical Properties (Note: This table is a template; specific data for this compound is not currently available in published literature.)

| Parameter | Unit | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | Debye | Value |

| Mean Polarizability (α) | esu | Value |

Investigation of Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's stability and reactivity. These descriptors are calculated using the principles of conceptual DFT.

Within the framework of Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the frontier molecular orbitals:

Ionization Potential (I) ≈ -EHOMO

This represents the energy required to remove an electron from the molecule.

Electron Affinity (A) ≈ -ELUMO

This represents the energy released when an electron is added to the molecule.

These descriptors provide further insight into the chemical behavior of the molecule:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity:

χ = (I + A) / 2

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as:

η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

S = 1 / (2η)

Table 5.4: Calculated Chemical Reactivity Descriptors (Note: This table is a template; specific data for this compound is not currently available in published literature.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I+A)/2 | Value |

| Chemical Hardness (η) | (I-A)/2 | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org The MEP surface displays regions of varying electrostatic potential, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org For this compound, the MEP map is characterized by distinct regions of negative and positive potential, which are primarily influenced by the electronegativity of the substituent atoms (oxygen, fluorine, and bromine) and the aromatic ring system.

The most negative potential (typically colored red or yellow) is concentrated around the oxygen atom of the methoxy group (-OCH₃) due to its high electronegativity and the presence of lone pairs of electrons. This region signifies the primary site for electrophilic attack. Another area of significant negative potential is located near the fluorine atom, which is the most electronegative element in the molecule. Conversely, regions of positive potential (typically colored blue) are found around the hydrogen atoms, particularly those of the methyl group and the aromatic ring. The bromine atom, despite being a halogen, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which allows for halogen bonding interactions. chemrxiv.org

The distribution of electrostatic potential across the aromatic ring is non-uniform, influenced by the electron-donating effect of the methoxy group and the inductive electron-withdrawing effects of the fluorine and bromine atoms. This complex interplay of electronic effects dictates the molecule's preferred sites for intermolecular interactions and chemical reactions.

Table 1: Predicted Regions of Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Oxygen Atom (Methoxy) | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Fluorine Atom | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring (π-system) | Generally Negative | Green/Yellow | Susceptible to electrophilic aromatic substitution |

| Hydrogen Atoms | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

Natural Bonding Orbital (NBO) Analysis

The primary interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction is the donation of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding π* orbitals of the aromatic ring. This p-π conjugation is characteristic of substituted benzenes and contributes to the stability of the system.

Specifically, the lone pair (LP) orbitals of the oxygen atom engage in strong hyperconjugative interactions with the adjacent C-C antibonding orbitals (π* C-C) of the ring. Similarly, the lone pairs of the fluorine atom also donate to the ring's antibonding orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. The analysis also highlights interactions involving the bromine atom and the C-H bonds of the methoxy group.

Table 2: Key NBO Donor-Acceptor Interactions in this compound (Representative E(2) values)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π* (C3-C4) | ~20-30 | p-π* conjugation |

| LP (O1) | π* (C1-C2) | ~15-25 | p-π* conjugation |

| LP (F) | π* (C3-C4) | ~4-8 | p-π* conjugation |

| LP (Br) | σ* (C2-C3) | ~1-3 | n-σ* interaction |

Note: E(2) values are representative based on studies of similar halogenated anisoles and may vary with the specific computational method used.

Excited State Deactivation Pathways

The photochemistry of anisole and its derivatives is governed by the deactivation pathways from their electronically excited states. Theoretical studies on related molecules like anisole and p-fluoroanisole show that upon UV irradiation, the molecule is promoted from the ground state (S₀) to an excited singlet state (typically S₁ or S₂), which are often of ¹ππ* character. rsc.org The primary non-radiative deactivation pathway for these molecules involves the ¹πσ* state. researchgate.net

This pathway proceeds via the dissociation of the O–CH₃ bond. rsc.org The potential energy surface of the ¹πσ* state is repulsive along the O–CH₃ coordinate, leading to the formation of a methoxy radical (•OCH₃) and a substituted phenyl radical. The transition from the initially excited ¹ππ* state to the dissociative ¹πσ* state often occurs through a conical intersection (CI), which provides an efficient funnel for the molecule to return to the ground state or dissociate. rsc.org The presence of a small energy barrier to reach this CI can influence the lifetime of the excited state. researchgate.net

In this compound, the presence of heavy (bromine) and electronegative (fluorine) atoms can influence the energies of the relevant excited states and the positions of conical intersections. The heavy bromine atom can enhance intersystem crossing (ISC) from the singlet to the triplet manifold, potentially opening up triplet-state deactivation pathways. However, the primary deactivation route is still expected to be dominated by the ¹πσ*-mediated dissociation of the O–CH₃ bond, a characteristic feature of the anisole chromophore.

Comparative Theoretical Studies with Isomeric Fluoroanisoles

Theoretical studies comparing various isomers of halogenated anisoles provide insight into how the position of substituents affects molecular properties. researchgate.net When comparing this compound to its isomers or to simpler fluoroanisoles (e.g., o-, m-, p-fluoroanisole), significant differences emerge in their electronic structure, reactivity descriptors, and spectroscopic properties. These differences are calculated using methods like Density Functional Theory (DFT). researchgate.net

Key parameters that vary with isomerism include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be derived from the HOMO and LUMO energies.

Table 3: Comparison of Calculated Quantum Chemical Descriptors for Anisole and Isomeric Fluoroanisoles (Representative Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| Anisole | ~ -8.2 | ~ -0.1 | ~ 8.1 | ~ 4.05 | ~ 4.15 |

| 4-Fluoroanisole (B119533) | ~ -8.4 | ~ -0.2 | ~ 8.2 | ~ 4.10 | ~ 4.30 |

| 3-Fluoroanisole (B32098) | ~ -8.5 | ~ -0.3 | ~ 8.2 | ~ 4.10 | ~ 4.40 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations. researchgate.net

Research Applications in Targeted Synthesis of Advanced Organic Molecules

Role as a Versatile Building Block in Complex Molecule Synthesis

3-Bromo-4-fluoroanisole is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its utility in organic chemistry stems from the specific arrangement and reactivity of its three key functional groups: a bromine atom, a fluorine atom, and a methoxy (B1213986) group, all attached to a benzene (B151609) ring. This unique combination allows for a wide range of chemical transformations, making it an invaluable intermediate in medicinal chemistry, agrochemistry, and materials science.

The presence of the bromine atom is particularly significant, as it provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Organobromine compounds are widely used in organic synthesis for transformations such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions are fundamental for constructing complex molecular frameworks from simpler precursors. The fluorine atom, with its high electronegativity, can influence the electronic properties, metabolic stability, and binding affinity of the final molecule, a desirable trait in the design of pharmaceuticals and agrochemicals. The methoxy group can also be a site for modification or can influence the regioselectivity of reactions on the aromatic ring. This trifunctional nature makes this compound a versatile synthon, enabling chemists to introduce specific structural motifs and functional groups into larger, more complex molecules with precision.

Interactive Data Table: Functional Groups and Their Synthetic Utility

| Functional Group | Position | Key Synthetic Applications |

| Bromine (Br) | 3 | Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions; Grignard reagent formation. |

| Fluorine (F) | 4 | Modulates electronic properties, enhances metabolic stability and binding affinity. |

| Methoxy (O-CH₃) | 1 | Can be cleaved to a phenol for further functionalization; influences reaction regioselectivity. |

Pharmaceutical Intermediate Synthesis and Drug Discovery

The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its ability to participate in diverse chemical reactions allows for its incorporation into a wide array of molecular scaffolds targeted for therapeutic applications.

Precursors for Anti-Hypertensive and Anti-Inflammatory Agents

While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, its structural motifs are present in several classes of anti-hypertensive and anti-inflammatory agents. Fluorinated aromatic compounds are key components in many modern drugs. For instance, related fluorinated phenols are used in the synthesis of the antihypertensive drug nebivolol. researchgate.net The synthesis of various anti-inflammatory drugs, such as ibuprofen and diclofenac, involves multi-step processes where halogenated and methoxy-containing phenyl derivatives can serve as key starting materials or intermediates. nih.govnih.govuah.es The 3-bromo-4-fluorophenyl moiety can be incorporated into larger molecules to modulate their pharmacological properties, suggesting its role as a precursor in the development of new therapeutic agents for cardiovascular and inflammatory diseases. scispace.comhilarispublisher.com

Building Blocks for Enzyme Inhibitors (e.g., Aldose Reductase Inhibitors)

This compound and its isomers are valuable precursors in the synthesis of enzyme inhibitors, which are crucial for treating a variety of diseases. One significant application is in the development of Aldose Reductase Inhibitors (ARIs). Aldose reductase is an enzyme in the polyol pathway that, when over-activated in hyperglycemic conditions, contributes to long-term diabetic complications. nih.gov ARIs are designed to prevent these complications.

Research has shown that polyhalogenated diphenyl ethers can act as potent aldose reductase inhibitors. In the synthesis of a series of these compounds, the isomer 2-Bromo-4-fluoroanisole (B1266214) was used as a key reactant. nih.gov This demonstrates the utility of the bromo-fluoroanisole scaffold in creating molecules that can effectively inhibit this key enzyme. The synthesis of another ARI, fidarestat (B1672664), involves the use of 4-fluorophenol, a closely related compound, highlighting the importance of the fluorinated phenyl structure in this class of inhibitors. researchgate.net

Interactive Data Table: Aldose Reductase Inhibitors and Related Precursors

| Inhibitor Class | Key Precursor Mentioned in Research | Relationship to this compound |

| Polyhalogenated Diphenyl Ethers | 2-Bromo-4-fluoroanisole nih.gov | Isomer |

| Fidarestat | 4-Fluorophenol researchgate.net | Related fluorinated phenyl compound |

Intermediates in Cholesteryl Ester Transfer Protein (CETP) Suppressor Factor Synthesis

Cholesteryl Ester Transfer Protein (CETP) is a key target in the management of cholesterol levels and the treatment of cardiovascular diseases like atherosclerosis. Inhibitors of CETP can help raise levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol."

The synthesis of potent CETP inhibitors often involves complex molecular structures. One such inhibitor, Torcetrapib, is based on a tetrahydroquinoline platform. In the optimization of related triphenylethanamine (TPE) CETP inhibitors, a 4-fluoro-3-isopropoxy group was identified as a key structural component for enhancing potency. This moiety is structurally analogous to this compound, where the bromine could be replaced by an isopropoxy group via a nucleophilic substitution or a coupling reaction, and the methoxy group could be modified. This indicates that this compound is a highly relevant precursor for synthesizing the core structures required for potent CETP inhibition.

Design and Synthesis of Novel Biologically Active Compounds

The process of drug discovery relies on the availability of diverse and versatile chemical building blocks to create novel molecules for pharmacological screening. This compound serves as an excellent starting point for generating libraries of new compounds due to its multiple reactive sites.

Structure-based drug design often involves creating analogues of a lead compound to improve its activity and properties. For example, the related compound 3′-Bromo-4′-fluoroacetophenone is used to synthesize chalcones, a class of compounds with a wide range of biological activities that are explored in drug discovery. Similarly, this compound can be used to construct new chemical entities (NCEs) by leveraging its bromo group for cross-coupling reactions and its fluoro and methoxy groups to fine-tune the molecule's steric and electronic properties. This allows medicinal chemists to systematically explore the chemical space around a particular pharmacophore, leading to the identification of new and more effective therapeutic agents.

Agrochemical Development and Crop Protection Agents

The utility of this compound extends to the agrochemical industry, where it serves as an intermediate in the synthesis of pesticides and other crop protection agents. The closely related compound, 3-bromo-4-fluorobenzaldehyde, is explicitly identified as a starting material for producing effective agrochemicals. It is a key intermediate for pesticides such as flucloxacillin and flumethrin. nih.gov

The synthesis of complex agrochemicals often requires building blocks with specific substitution patterns to ensure high efficacy and selectivity. For example, 5-bromo-2-chloro-4-fluoroanisole is another important agrochemical intermediate, and its synthesis involves the direct bromination of a chloro-fluoroanisole precursor. This underscores the importance of halogenated anisoles in this field. The structural elements of this compound are therefore highly valuable for developing new herbicides, fungicides, and insecticides that are essential for modern agriculture.

Based on a thorough review of the available research, there is insufficient information to generate an article on "this compound" that adheres to the specific outline provided. The search results did not yield specific data regarding its application in the targeted synthesis of advanced organic molecules, its use in specialty polymers, resins, coatings, or liquid crystal materials, or studies on its environmental degradation pathways.

The information available primarily pertains to its isomer, 4-Bromo-3-fluoroanisole (B122430), and other related bromo-fluoro compounds. As per the strict instructions to focus solely on "this compound" and the provided outline, it is not possible to construct a scientifically accurate and detailed article as requested.

Therefore, no article can be generated at this time due to the lack of specific research findings for "this compound" within the requested subject areas.

Challenges, Innovations, and Future Research Directions

Regioselectivity Control in Aromatic Substitution Reactions

A significant challenge in the synthesis of 3-bromo-4-fluoroanisole lies in controlling the regioselectivity of electrophilic aromatic substitution reactions on the 4-fluoroanisole (B119533) precursor. The methoxy (B1213986) (-OCH3) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. This creates a competition for the site of substitution, potentially leading to a mixture of isomeric products.

The directing effects of the substituents are a result of a combination of inductive and resonance effects. The methoxy group strongly donates electron density to the aromatic ring through resonance, activating the ortho and para positions. Fluorine, being highly electronegative, withdraws electron density through the inductive effect, deactivating the ring. However, it can also donate electron density via resonance, which directs incoming electrophiles to the ortho and para positions. When both are present, the interplay of these effects dictates the final position of the incoming electrophile. Achieving a high yield of the desired 3-bromo isomer over other possibilities, such as the 2-bromo isomer, requires careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature.

Development of Greener and Sustainable Synthetic Routes

Traditional synthetic routes for halogenated aromatic compounds often involve the use of hazardous reagents and solvents, generating significant chemical waste. A key area of innovation is the development of greener and more sustainable synthetic methodologies for this compound. This aligns with the growing emphasis on green chemistry principles within the chemical industry.

Current research focuses on several key areas:

Alternative Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like anisole (B1667542) itself, which is considered a greener solvent. guidechem.comuni.luchemicalbook.com

Catalytic Systems: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of solid acid catalysts or recyclable catalysts that can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Safer Reagents: Substituting toxic and hazardous reagents, such as elemental bromine, with safer alternatives. For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can be a more manageable brominating agent. acs.org

The development of such processes not only reduces the environmental impact but can also lead to more cost-effective and safer manufacturing on an industrial scale.

Overcoming Crystallization Challenges for Oily Derivatives

Many derivatives of this compound, and indeed the compound itself, are liquids or low-melting solids, often referred to as oils. This physical characteristic presents a significant challenge for purification, as crystallization is a primary method for obtaining high-purity solid compounds. The phenomenon of "oiling out," where a compound separates from a solution as a liquid phase rather than a solid, is a common issue. pharmalego.commt.com This can lead to the inclusion of impurities and difficulties in handling and isolation. pharmalego.commt.com

Innovations to overcome these challenges include:

Advanced Crystallization Techniques: Methods such as co-crystallization with a suitable solid co-former, or the use of specific solvent systems that promote solidification, are being explored.

Alternative Purification Methods: For oily compounds, chromatography remains a crucial purification technique. However, for large-scale production, this can be expensive. Therefore, developing efficient distillation or extraction methods is also important.

Seeding: The use of a small amount of a pre-existing crystal (a seed crystal) can sometimes induce crystallization in an oil. unifr.ch

Advanced Methodologies for Isomeric Differentiation

Due to the potential for forming multiple isomers during the synthesis of this compound, the development of advanced analytical methodologies for their differentiation is crucial for quality control. Distinguishing between isomers such as 2-bromo-4-fluoroanisole (B1266214), this compound, and other potential byproducts is essential.

Spectroscopic techniques are at the forefront of isomeric differentiation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing isomers. thieme-connect.de The chemical shifts and coupling patterns of the aromatic protons and carbons are unique to each isomer due to the different electronic environments created by the substituents. For example, the splitting patterns of the aromatic protons can definitively identify the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing a basis for differentiation.

Infrared (IR) Spectroscopy: The vibrational frequencies of the C-H, C-O, C-F, and C-Br bonds can vary slightly between isomers, leading to distinct IR spectra.

Below is a table comparing some of the key physical and spectroscopic data for two isomers of bromo-fluoroanisole.

| Property | 2-Bromo-4-fluoroanisole | 4-Bromo-3-fluoroanisole (B122430) |

| CAS Number | 452-08-4 | 458-50-4 |

| Molecular Formula | C₇H₆BrFO | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol | 205.03 g/mol |

| Appearance | Liquid or solid | Colorless to light yellow liquid |

| Boiling Point | 89 °C @ 1 mmHg | 216 °C |

| ¹H NMR | Distinct aromatic proton signals and a methoxy singlet. | Distinct aromatic proton signals and a methoxy singlet. |

| ¹³C NMR | Unique chemical shifts for the 7 carbon atoms. | Unique chemical shifts for the 7 carbon atoms. |

Note: Specific NMR chemical shifts and coupling constants are highly dependent on the solvent and instrument frequency and would require experimental determination for a definitive comparison.

Expanding the Scope of Catalytic Transformations

The bromine atom in this compound is a versatile functional group that can participate in a wide range of catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Expanding the scope of these transformations with this compound as a substrate is a key area of research.

Notable catalytic reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Stille Coupling: Reaction with organotin compounds.

Innovations in this area focus on developing more efficient and versatile catalyst systems that can tolerate a wider range of functional groups and reaction conditions. This includes the use of palladium, nickel, and copper catalysts with specifically designed ligands. The ability to selectively perform these reactions at the bromine site without affecting the fluorine or methoxy groups is crucial for the synthesis of complex molecules. nbinno.com

Integration of Computational Chemistry with Experimental Design

The use of computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in understanding and predicting the outcomes of chemical reactions involving this compound. rsc.orgnih.govnih.gov By modeling the electronic structures of reactants, intermediates, and transition states, computational methods can provide valuable insights that guide experimental design.

Key applications of computational chemistry in this context include:

Predicting Regioselectivity: DFT calculations can be used to determine the relative energies of the intermediates formed during electrophilic substitution, thereby predicting the most likely position of bromination on the 4-fluoroanisole ring. rsc.org

Understanding Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of a reaction, helping to explain unexpected outcomes and to optimize reaction conditions.

Designing Novel Catalysts: By understanding the interactions between a catalyst and the substrate, computational methods can aid in the design of new and more efficient catalysts for cross-coupling reactions.

The synergy between computational prediction and experimental validation accelerates the development of new synthetic methods and provides a deeper understanding of the underlying chemical principles.

Emerging Applications in Chemical Biology and Materials Science

While this compound is a valuable synthetic intermediate, research is also exploring its potential in the development of new functional molecules for chemical biology and materials science. The unique combination of a bromine, fluorine, and methoxy group on an aromatic ring can impart desirable properties to larger molecules.

Chemical Biology: The fluoroanisole motif is of interest in drug design, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov this compound can serve as a starting point for the synthesis of novel bioactive compounds, where the bromine atom provides a handle for further chemical modification. The related compound 4-bromo-3-fluoroanisole is used in the synthesis of potential therapeutic agents. nbinno.comchemimpex.com

Materials Science: Halogenated aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The electronic properties of the this compound core could be exploited in the design of new materials with specific optical or electronic characteristics. For instance, the related compound 3-bromo-4-fluorobenzonitrile (B1266296) has shown potential in the development of OLED technology.

Future research in these areas will likely focus on incorporating the this compound scaffold into larger, more complex molecules and evaluating their functional properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluoroanisole, and how can purity (>95%) be achieved?

- Methodology :

- Direct Bromo-Fluorination : Start with 4-fluoroanisole and use electrophilic bromination (e.g., Br₂/Fe catalyst or NBS in a polar aprotic solvent). Monitor reaction progress via GC-MS to avoid over-bromination byproducts .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Purity validation requires GC analysis with >95% threshold, as per industrial standards .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrFO | |

| Molecular Weight | 205.02 g/mol | |

| CAS RN | 1161497-23-9 | |

| Typical Purity | >95.0% (GC) |

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons (Br/F substituents cause deshielding). Compare with analogs like 2-Bromo-4-fluoroanisole (δ ~7.1–7.5 ppm for meta-protons) .

- FTIR : Confirm methoxy group (C-O stretch ~1250 cm⁻¹) and aryl-halogen bonds (C-Br ~550 cm⁻¹; C-F ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Substituent Effects : The electron-withdrawing fluoro group activates the aryl ring for nucleophilic substitution but may deactivate positions for electrophilic attacks. Bromine acts as a leaving group in Pd-catalyzed couplings.

- Case Study : Use this compound with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor regioselectivity via HPLC .

Q. How can thermal stability and decomposition pathways of this compound be analyzed under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C (10°C/min) under N₂. Observe mass loss at ~180°C, correlating with debromination or methoxy cleavage .

- GC-MS Post-Decomposition : Identify degradation products (e.g., 4-fluoroanisole or polyhalogenated byproducts) to infer pathways .

Comparative Research Focus

Q. What computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental Suzuki coupling outcomes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do steric effects from ortho-methoxy groups impact nucleophilic aromatic substitution (SNAr) in bromo-fluoroanisoles?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound (para-methoxy) vs. 2-Bromo-4-fluoroanisole (ortho-methoxy) with amines (e.g., piperidine). Use HPLC to track bromide release .

- Data Interpretation : Ortho-methoxy groups hinder SNAr due to steric bulk, reducing yields by ~40% compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。